molecular formula C22H22BrFN4O B2668341 N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251624-22-2

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2668341
CAS No.: 1251624-22-2
M. Wt: 457.347
InChI Key: QABYDZCYJGSRIF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and halogenated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, scaling up reaction volumes, and improving purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: shares similarities with other halogenated naphthyridine derivatives.

    N-(4-chloro-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: is another similar compound with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern and the presence of both a naphthyridine core and a piperidine ring

Properties

IUPAC Name

[4-(4-bromo-2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrFN4O/c1-13-4-3-9-28(12-13)22(29)17-11-25-21-16(7-5-14(2)26-21)20(17)27-19-8-6-15(23)10-18(19)24/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABYDZCYJGSRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)Br)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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